molecular formula C20H29N3O B2821248 1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one CAS No. 2418731-91-4

1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one

Cat. No.: B2821248
CAS No.: 2418731-91-4
M. Wt: 327.472
InChI Key: JRKBHIFNISRLJY-UHFFFAOYSA-N
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Description

1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one is a complex organic compound featuring a piperazine ring, an azetidinone core, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and specificity . The azetidinone core may interact with biological pathways, potentially inhibiting or activating certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one is unique due to its combination of a benzyl group, a piperazine ring, and an azetidinone core. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications .

Properties

IUPAC Name

1-benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-20(15-22-11-9-21(10-12-22)13-18-7-8-18)16-23(19(20)24)14-17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKBHIFNISRLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC2=CC=CC=C2)CN3CCN(CC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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